Cas no 49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol)
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol structure](https://de.kuujia.com/scimg/cas/49751-51-1x500.png)
49751-51-1 structure
Produktname:(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Garamine Triacetate Salt (Gentamicin Impurity)
- GARAMINE
- 2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-streptamine
- 4,6-Diamino-2,3-dihydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
- DTXSID30964388
- 49751-51-1
- CHEBI:198396
- MCC0122
- 2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- Q27265204
- UNII-6NP76G3L65
- D-STREPTAMINE, 2-DEOXY-6-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-
- (2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4,6-Diamino-2,3-dihydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol
- (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- SCHEMBL691849
- GENTAMICIN SULFATE IMPURITY B [EP IMPURITY]
- D-Streptamine, 2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-
- 6NP76G3L65
- 2-DEOXY-4-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-BETA-L-ARABINOPYRANOSYL)-L-STREPTAMINE
- GENTAMICIN SULFATE IMPURITY B (EP IMPURITY)
-
- MDL: MFCD18086951
- Inchi: InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8+,9-,10-,11+,12+,13-/m0/s1
- InChI-Schlüssel: ONKJLIUSEXIAKL-WEURQOBLSA-N
- Lächelt: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O
Berechnete Eigenschaften
- Genaue Masse: 321.19000
- Monoisotopenmasse: 321.18998559g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 389
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.3
- Topologische Polaroberfläche: 163Ų
Experimentelle Eigenschaften
- Dichte: 1.40
- PSA: 163.45000
- LogP: -2.00060
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-490083-1mg |
Garamine Triacetate Salt, |
49751-51-1 | 1mg |
¥2708.00 | 2023-09-05 | ||
Cooke Chemical | LN276389-10mg |
Garamine acetate salt |
49751-51-1 | ≥95% | 10mg |
RMB 24073.60 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-490083-1 mg |
Garamine Triacetate Salt, |
49751-51-1 | 1mg |
¥2,708.00 | 2023-07-11 | ||
abcr | AB465282-1 mg |
Garamin, 95%; . |
49751-51-1 | 95% | 1mg |
€119.00 | 2023-07-18 | |
Biosynth | OG46090-10 mg |
Garamine acetate salt |
49751-51-1 | 10mg |
$2,420.00 | 2023-01-03 | ||
abcr | AB465282-10 mg |
Garamin, 95%; . |
49751-51-1 | 95% | 10mg |
€938.00 | 2023-07-18 | |
A2B Chem LLC | AG47799-5mg |
Garamine |
49751-51-1 | 5mg |
$1288.00 | 2024-04-19 | ||
Biosynth | OG46090-2 mg |
Garamine acetate salt |
49751-51-1 | 2mg |
$825.00 | 2023-01-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945792-5mg |
(2r,3r,4r,5r)-2-(((1s,2s,3r,4s,6r)-4,6-Diamino-2,3-dihydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2h-pyran-3,5-diol |
49751-51-1 | 98% | 5mg |
¥13675.00 | 2024-05-11 | |
Biosynth | OG46090-5 mg |
Garamine acetate salt |
49751-51-1 | 5mg |
$1,760.00 | 2023-01-03 |
(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Verwandte Literatur
-
1. Semisynthetic aminoglycoside antibacterials. Part IV. Synthesis of antibiotic JI-20A, gentamicin B, and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay J. Chem. Soc. Perkin Trans. 1 1976 1126
-
2. Semisynthetic aminoglycoside antibacterials. Part 11. Solution conformations of semisynthetic and naturally occurring aminoglycoside antibioticsPeter J. L. Daniels,Alan K. Mallams,Stuart W. McCombie,James B. Morton,Tatanahalli L. Nagabhushan,Dinanath F. Rane,Paul Reichert,John J. Wright J. Chem. Soc. Perkin Trans. 1 1981 2209
-
3. Index of subjects, 1976
-
4. Semisynthetic aminoglycoside antibacterials. Part II. Synthesis of gentamicin X2 and related compoundsMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,George Detre,Masato Tanabe,Dennis M. Yasuda J. Chem. Soc. Perkin Trans. 1 1976 1097
-
5. Semisynthetic aminoglycoside antibacterials. Part I. Preparation of selectively protected garamine derivativesMax Kugelman,Alan K. Mallams,H. Frederick Vernay,David F. Crowe,Masato Tanabe J. Chem. Soc. Perkin Trans. 1 1976 1088
49751-51-1 ((2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol) Verwandte Produkte
- 52093-21-7(Micronomicin)
- 49863-47-0(D-Streptamine,O-2-amino-2,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)
- 1403-66-3(Gentamicin)
- 2451590-06-8(benzyl N-(4-bromo-2-hydroxyphenyl)carbamate)
- 2639401-89-9(Tert-butyl 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate)
- 1262000-56-5(4-(2,3-Dimethylphenyl)-2-methoxyphenol)
- 1482817-29-7(5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid)
- 2171257-85-3(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-2-carboxylic acid)
- 22658-92-0(3-Octanol, (3S)-)
- 1805926-09-3(Ethyl 4-cyano-2-(difluoromethyl)-3-iodopyridine-5-acetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:49751-51-1)(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Reinheit:99%
Menge:1mg
Preis ($):244.0